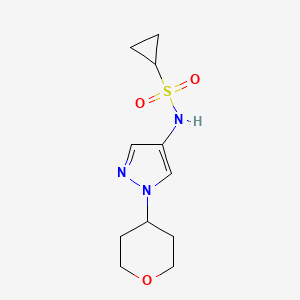

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cyclopropanesulfonamide” is a complex organic compound. It contains a tetrahydro-2H-pyran ring, a pyrazole ring, a cyclopropane ring, and a sulfonamide group. Each of these components has unique chemical properties that contribute to the overall behavior of the compound .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The tetrahydro-2H-pyran ring could potentially be formed through a cyclization reaction . The pyrazole ring might be synthesized through a condensation reaction of hydrazines and 1,3-diketones . The cyclopropane ring could be formed through a cyclopropanation reaction . Finally, the sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride .

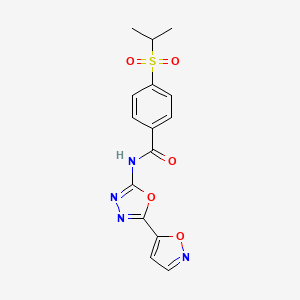

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydro-2H-pyran ring is a six-membered ring with one oxygen atom . The pyrazole ring is a five-membered ring with two nitrogen atoms . The cyclopropane ring is a three-membered ring, which introduces strain into the molecule . The sulfonamide group consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .

Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the reagents present. The tetrahydro-2H-pyran ring might undergo reactions at the oxygen atom or at the carbon atoms . The pyrazole ring is aromatic and might undergo electrophilic substitution reactions . The cyclopropane ring is strained and might undergo ring-opening reactions . The sulfonamide group could potentially be hydrolyzed to give a sulfonic acid and an amine .

Applications De Recherche Scientifique

Novel Derivatives Synthesis

Researchers have explored the one-pot synthesis of new derivatives of pyran, demonstrating the utility of N-halosulfonamide reagents in synthesizing novel 9-aryl-9H-2,4,5,7-tetramethyl-diuracilopyrans and 9-aryl-3,4,6,7-tetrahydro-2H-pyran-1,8(5H,9H)-diones with high yields. This approach highlights the compound's relevance in facilitating efficient and innovative routes to complex pyran structures (Ghorbani‐Vaghei et al., 2014).

Drug Development Applications

The compound has been implicated in the synthesis and biological evaluation within the 1,5-diarylpyrazole class of cyclooxygenase-2 (COX-2) inhibitors. Notable work in this area led to the identification of celecoxib, a significant pharmaceutical agent for treating rheumatoid arthritis and osteoarthritis, highlighting the compound's contribution to the development of new therapeutic agents (Penning et al., 1997).

HIV-1 Protease Inhibitors

In the pursuit of potent HIV-1 protease inhibitors, the compound facilitated the design of inhibitors with exceptional antiviral potency. This research underscores the compound's critical role in addressing multidrug-resistant HIV-1 variants, showcasing its potential in contributing to the treatment of this global health challenge (Ghosh et al., 2018).

Anticancer Properties

A novel class of heterocyclic compounds, including pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, has demonstrated broad biological activity, notably anticancer properties. This line of research highlights the compound's application in developing new anticancer drugs with the potential for optimizing to treat various cancers (Kciuk et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3S/c15-18(16,11-1-2-11)13-9-7-12-14(8-9)10-3-5-17-6-4-10/h7-8,10-11,13H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGFMUGGRQXYAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CN(N=C2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2513489.png)

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2513490.png)

![2-[6-(Furan-2-ylmethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2513492.png)

![N1-(2-methoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2513495.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2513502.png)